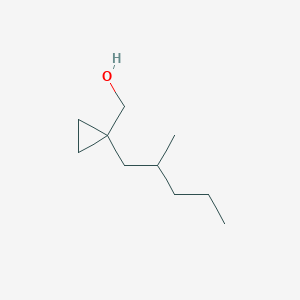
(1-(2-Methylpentyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Methylpentyl)cyclopropyl)methanol: is an organic compound with the molecular formula C10H20O. It is a cyclopropyl derivative with a methanol functional group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Methylpentyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 2-methylpentylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reduction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of Grignard reagents and subsequent reduction processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Types of Reactions
(1-(2-Methylpentyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.
Reduction: Formation of (1-(2-Methylpentyl)cyclopropyl)methane.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (1-(2-Methylpentyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of cyclopropyl chemistry and its reactivity.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group versatility make it valuable in various manufacturing processes.
作用機序
The mechanism of action of (1-(2-Methylpentyl)cyclopropyl)methanol involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the cyclopropyl ring and methanol group participate in various transformations, influencing the overall reactivity and product formation.
類似化合物との比較
Similar Compounds
Cyclopropylmethanol: Lacks the 2-methylpentyl group, making it less complex.
(1-(2-Methylbutyl)cyclopropyl)methanol: Similar structure but with a shorter alkyl chain.
(1-(2-Methylhexyl)cyclopropyl)methanol: Similar structure but with a longer alkyl chain.
Uniqueness
(1-(2-Methylpentyl)cyclopropyl)methanol is unique due to its specific alkyl chain length and the presence of both the cyclopropyl ring and methanol group
特性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC名 |
[1-(2-methylpentyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H20O/c1-3-4-9(2)7-10(8-11)5-6-10/h9,11H,3-8H2,1-2H3 |
InChIキー |
QOIMTJGEWIWITE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC1(CC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


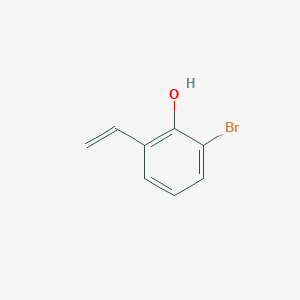
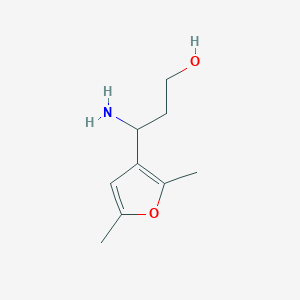



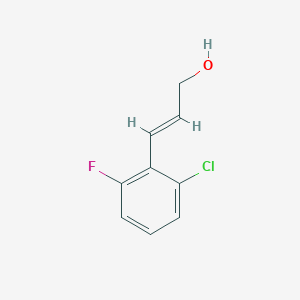
![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)

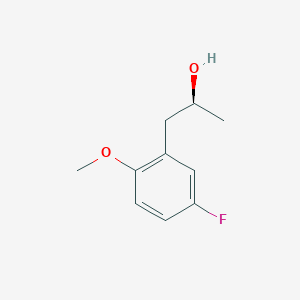

![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)



